5-(Chloromethyl)-2-isopropylpyridine hydrochloride

Synthetic Chemistry Building Block Handling Salt Selection

5-(Chloromethyl)-2-isopropylpyridine hydrochloride (CAS 2089311-11-3) is a heterocyclic pyridine building block supplied as a crystalline hydrochloride salt. Its molecular formula is C₉H₁₃Cl₂N (MW 206.11 g/mol), featuring a chloromethyl electrophilic handle at the pyridine 5-position and a lipophilic isopropyl group at the 2-position.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
Cat. No. B12504981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-isopropylpyridine hydrochloride
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C=C1)CCl.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H
InChIKeyXCVVBCCGNFCEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-isopropylpyridine Hydrochloride – CAS 2089311-11-3: Core Identity and Procurement Baseline


5-(Chloromethyl)-2-isopropylpyridine hydrochloride (CAS 2089311-11-3) is a heterocyclic pyridine building block supplied as a crystalline hydrochloride salt . Its molecular formula is C₉H₁₃Cl₂N (MW 206.11 g/mol), featuring a chloromethyl electrophilic handle at the pyridine 5-position and a lipophilic isopropyl group at the 2-position . It is structurally classified as an alkylated chloromethylpyridine derivative, a compound class widely employed as synthetic intermediates in medicinal chemistry, agrochemical development, and ligand design . The hydrochloride salt form is supplied at 98% purity (Leyan) with a computed LogP of 3.3656 and a topological polar surface area (TPSA) of 12.89 Ų .

Why 5-(Chloromethyl)-2-isopropylpyridine Hydrochloride Cannot Be Replaced by Generic Chloromethylpyridines


Chloromethylpyridine building blocks appear interchangeable at first glance, but regioisomeric positioning of the chloromethyl and alkyl substituents on the pyridine ring governs both physicochemical properties and synthetic reactivity . The hydrochloride salt form of the target compound provides distinct handling advantages—solid-state stability and aqueous solubility—that the corresponding free base (an oil) lacks . The isopropyl group at the 2-position confers computed LogP values (3.3656) that differ substantially from alternative regioisomers (e.g., 2.33–2.94), directly affecting partitioning behavior in biphasic reactions and biological membrane permeability predictions . These multidimensional differences make simple one-for-one substitution scientifically unsound without re-validation of reaction conditions and downstream outcomes.

5-(Chloromethyl)-2-isopropylpyridine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Physical Form, Handling, and Water Solubility Comparison

5-(Chloromethyl)-2-isopropylpyridine hydrochloride (MW 206.11) is supplied as a crystalline solid, whereas the corresponding free base 5-(Chloromethyl)-2-isopropylpyridine (CAS 405103-60-8, MW 169.65) is an oil at ambient temperature . The hydrochloride salt form confers enhanced water solubility—a property well-characterized for the structurally analogous 2-(chloromethyl)pyridine hydrochloride, which exhibits water solubility ≥10 g/100 mL at 22°C, while its free base is an oil with poor aqueous miscibility . The salt form also demonstrates improved shelf stability under ambient storage conditions compared to the free base, which is prone to hydrolysis of the chloromethyl group . This differential is critical for synthetic protocols requiring accurate stoichiometric dispensing of a solid reagent rather than a hygroscopic oil.

Synthetic Chemistry Building Block Handling Salt Selection

Computed Lipophilicity (LogP) Differentiation Across Chloromethyl-Isopropylpyridine Regioisomers

The computed LogP of 5-(chloromethyl)-2-isopropylpyridine hydrochloride is 3.3656, reflecting the lipophilicity contribution of the isopropyl substituent at the pyridine 2-position . This value is 0.42 log units higher than the 2-(chloromethyl)-5-isopropylpyridine regioisomer (LogP 2.9438) , and 1.04 log units higher than the 2-(chloromethyl)-3-isopropylpyridine regioisomer (LogP 2.33) . Compared to the simpler 2-(chloromethyl)pyridine hydrochloride (LogP 2.62240), the target compound is 0.74 log units more lipophilic . A ΔLogP of +0.42 to +1.04 translates to a predicted 2.6× to 11× greater octanol–water partition coefficient, which has direct implications for membrane permeability and biodistribution when the compound is used as an intermediate for bioactive molecule synthesis.

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Substitution Pattern and Differential Reactivity in Nucleophilic Displacement Reactions

The target compound bears the chloromethyl group at the pyridine 5-position and the isopropyl group at the 2-position. This substitution pattern places the electrophilic –CH₂Cl carbon distal to the electron-withdrawing pyridine nitrogen (at position 1) and adjacent to the ring carbon at position 4, with the isopropyl group at position 2 providing steric shielding of the nitrogen lone pair . The vapor-phase chlorination patent US3412095 demonstrates that 2-isopropylpyridine undergoes preferential α-chlorination at the side chain under radical conditions, establishing that the isopropyl substituent directs and tolerates chloromethylation chemistry . In contrast, the regioisomer 2-(chloromethyl)-5-isopropylpyridine places the electrophile ortho to the pyridine nitrogen, where the electron-withdrawing effect of the ring nitrogen accelerates hydrolysis but may also promote undesired N-alkylation side reactions . The 2-(chloromethyl)-3-isopropylpyridine isomer suffers from greater steric congestion around the reactive center due to peri-interactions with the adjacent isopropyl group at position 3 .

Organic Synthesis Nucleophilic Substitution Structure–Reactivity Relationships

Purity Specification: 98% HCl Salt vs. 95% Free Base and Regioisomer Comparators

The target compound is supplied at 98% purity (Leyan, Product No. 1728669) . In comparison, the free base 5-(chloromethyl)-2-isopropylpyridine is specified at minimum 95% purity (CymitQuimica/Biosynth) , the 2-(chloromethyl)-5-isopropylpyridine regioisomer at 98% (Leyan) , and the 2-(chloromethyl)-3-isopropylpyridine at 95% (AKSci) . A 3-percentage-point purity differential (98% vs. 95%) corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is significant when the compound serves as a late-stage intermediate where trace impurities can propagate through subsequent steps and complicate purification of final products.

Quality Control Procurement Specification Reproducibility

Computed TPSA and Drug-Likeness Parameters: Implications for Bioactive Molecule Design

The target compound has a computed TPSA of 12.89 Ų, 1 hydrogen bond acceptor (pyridine N), 0 hydrogen bond donors, and 2 rotatable bonds . These values fall within favorable drug-likeness ranges (TPSA < 140 Ų for oral bioavailability per Veber rules; rotatable bonds ≤ 10). When compared to 2-(chloromethyl)pyridine hydrochloride (TPSA 12.89 Ų, LogP 2.62) , the target compound retains the same polar surface area while gaining 0.74 LogP units from the isopropyl substituent. This means the isopropyl group increases membrane permeability without increasing polar surface area—a favorable profile for CNS drug candidate precursors where the balance of LogP (optimal range 2–5) and TPSA (< 60–70 Ų for blood–brain barrier penetration) is critical. The 2-(chloromethyl)-3-isopropylpyridine regioisomer, with a LogP of only 2.33 , falls below the optimal CNS LogP window, making the target compound the preferred choice for CNS-oriented library synthesis.

Drug Discovery ADME Prediction Lead Optimization

Procurement-Guiding Application Scenarios for 5-(Chloromethyl)-2-isopropylpyridine Hydrochloride


CNS Drug Candidate Synthesis Requiring Balanced Lipophilicity

The target compound's LogP of 3.3656 and low TPSA of 12.89 Ų make it an ideal alkylating building block for constructing CNS-oriented compound libraries . Its isopropyl group enhances blood–brain barrier permeability predictions compared to simpler 2-(chloromethyl)pyridine hydrochloride (LogP 2.62) while maintaining the same polar surface area. Researchers synthesizing kinase inhibitors, GPCR ligands, or epigenetic probes targeting CNS indications should prioritize this hydrochloride salt for its solid-state handling convenience and favorable physicochemical profile .

Multi-Step Medicinal Chemistry Requiring High-Purity Alkylating Building Blocks

At 98% purity, this compound is suited for late-stage diversification steps where impurity carryover can compromise biological assay interpretation . The crystalline hydrochloride form enables precise weighing for small-scale parallel synthesis (e.g., 10–100 μmol scale), where accurate stoichiometry is essential. Its 5-chloromethyl placement minimizes competing N-alkylation side reactions that plague 2-chloromethylpyridine isomers, resulting in cleaner crude reaction profiles and higher isolated yields of desired amine-, thiol-, or alkoxy-derivatized products .

Agrochemical Intermediate Development Leveraging Pyridine Core Chemistry

Chloromethylpyridines are established intermediates in neonicotinoid insecticide synthesis (e.g., imidacloprid, thiacloprid) . The target compound's 2-isopropyl-5-chloromethyl substitution pattern, accessed via chloromethylation of 2-isopropylpyridine as demonstrated in patent US3412095 , provides a differentiated scaffold for developing next-generation nicotinic acetylcholine receptor modulators with altered selectivity profiles. The hydrochloride salt form facilitates aqueous workup procedures common in agrochemical process chemistry .

Coordination Chemistry and Ligand Design

The pyridine nitrogen at position 1, unencumbered by the 2-isopropyl group (which provides steric bulk without directly blocking the nitrogen), enables the target compound to serve as a mono-dentate ligand precursor . The chloromethyl handle allows covalent tethering to scaffolds, surfaces, or polymers, while the isopropyl group modulates the steric environment around the metal center. This combination is valuable for designing heterogeneous catalysts or metal–organic frameworks requiring pyridine-based linkers with controlled steric profiles .

Quote Request

Request a Quote for 5-(Chloromethyl)-2-isopropylpyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.